molecular formula C31H16Cl2O2 B14218422 4,4'-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride CAS No. 823808-68-0

4,4'-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride

Cat. No.: B14218422
CAS No.: 823808-68-0
M. Wt: 491.4 g/mol
InChI Key: YXTFEEWGJLBYDJ-UHFFFAOYSA-N
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Description

4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride is a complex organic compound that features a fluorene core with ethynyl and benzoyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride typically involves multiple steps. One common method starts with the bromination of fluorene to obtain 2,7-dibromofluorene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with ethynyl derivatives to introduce the ethynyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The benzoyl chloride groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: The ethynyl groups can engage in coupling reactions with other alkynes or aryl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Lewis Acids: Such as aluminum chloride, used in Friedel-Crafts acylation.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the benzoyl chloride groups can yield various substituted benzoyl derivatives .

Scientific Research Applications

4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride involves its ability to interact with various molecular targets through its functional groups. The ethynyl groups can participate in π-π stacking interactions, while the benzoyl chloride groups can form covalent bonds with nucleophiles. These interactions enable the compound to modulate the activity of specific molecular pathways, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride is unique due to its combination of ethynyl and benzoyl chloride functional groups, which provide a versatile platform for various chemical modifications and applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

823808-68-0

Molecular Formula

C31H16Cl2O2

Molecular Weight

491.4 g/mol

IUPAC Name

4-[9-(4-carbonochloridoylphenyl)-2,7-diethynylfluoren-9-yl]benzoyl chloride

InChI

InChI=1S/C31H16Cl2O2/c1-3-19-5-15-25-26-16-6-20(4-2)18-28(26)31(27(25)17-19,23-11-7-21(8-12-23)29(32)34)24-13-9-22(10-14-24)30(33)35/h1-2,5-18H

InChI Key

YXTFEEWGJLBYDJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C3=C(C2(C4=CC=C(C=C4)C(=O)Cl)C5=CC=C(C=C5)C(=O)Cl)C=C(C=C3)C#C

Origin of Product

United States

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